molecular formula C9H14O B3381371 3-Cyclohexene-1-propanal CAS No. 22858-74-8

3-Cyclohexene-1-propanal

Cat. No.: B3381371
CAS No.: 22858-74-8
M. Wt: 138.21 g/mol
InChI Key: OXUBYKXQGDQVQR-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-propanal is an organic compound with the molecular formula C(9)H({14})O. It is characterized by a cyclohexene ring attached to a propanal group. This compound is a colorless liquid with a strong aromatic odor and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-propanal can be synthesized through several methods. One common approach involves the hydrogenation of maleic acid esters. The process typically requires a catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of maleic acid esters. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor where the ester is exposed to hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexene-1-propanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-Cyclohexene-1-propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-Cyclohexene-1-propanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions depending on the desired product.

Major Products Formed:

    Oxidation: 3-Cyclohexene-1-propanoic acid.

    Reduction: 3-Cyclohexene-1-propanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Cyclohexene-1-propanal is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-propanal involves its reactivity due to the presence of both an aldehyde group and a cyclohexene ring. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the cyclohexene ring can participate in electrophilic addition reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Cyclohexene: Lacks the aldehyde group, making it less reactive in certain types of reactions.

    Cyclohexanone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.

    3-Cyclohexene-1-propanol: The alcohol derivative of 3-Cyclohexene-1-propanal, which has different chemical properties and applications.

Uniqueness: this compound is unique due to its combination of a reactive aldehyde group and a cyclohexene ring, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-cyclohex-3-en-1-ylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,8-9H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBYKXQGDQVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885216
Record name 3-Cyclohexene-1-propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22858-74-8
Record name 3-Cyclohexene-1-propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22858-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-propanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022858748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-propanal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyclohexene-1-propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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